tert-butyl N-[4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)phenyl]carbamate
Description
tert-Butyl N-[4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)phenyl]carbamate: is a synthetic organic compound that features a complex heterocyclic structure
Properties
IUPAC Name |
tert-butyl N-[4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-18(2,3)25-17(24)21-14-6-4-12(5-7-14)16(23)22-9-13-8-19-11-20-15(13)10-22/h4-8,11H,9-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVMZUELMFFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)phenyl]carbamate typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: This is usually achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with the Phenyl Group: The final step involves coupling the pyrrolo[3,4-d]pyrimidine core with a phenyl group that has been pre-functionalized with a carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of stringent purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d]pyrimidine core.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be carried out, especially on the phenyl ring and the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions on the phenyl ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, tert-butyl N-[4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)phenyl]carbamate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Uniqueness
The uniqueness of tert-butyl N-[4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)phenyl]carbamate lies in its specific structural features, such as the combination of the pyrrolo[3,4-d]pyrimidine core with the phenyl carbamate group. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
